7,7-dihexyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
CAS No.:
Cat. No.: VC13772603
Molecular Formula: C20H30S2Si
Molecular Weight: 362.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H30S2Si |
|---|---|
| Molecular Weight | 362.7 g/mol |
| IUPAC Name | 7,7-dihexyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene |
| Standard InChI | InChI=1S/C20H30S2Si/c1-3-5-7-9-15-23(16-10-8-6-4-2)17-11-13-21-19(17)20-18(23)12-14-22-20/h11-14H,3-10,15-16H2,1-2H3 |
| Standard InChI Key | OYMRXOLIWITNQN-UHFFFAOYSA-N |
| SMILES | CCCCCC[Si]1(C2=C(C3=C1C=CS3)SC=C2)CCCCCC |
| Canonical SMILES | CCCCCC[Si]1(C2=C(C3=C1C=CS3)SC=C2)CCCCCC |
Introduction
The compound 7,7-dihexyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene is a complex organic molecule featuring a unique tricyclic structure that incorporates both sulfur and silicon atoms. This organosilicon compound is notable for its polycyclic aromatic nature, with multiple interconnected rings. The presence of long hydrocarbon chains (hexyl groups) attached to the silicon atom contributes to its distinct chemical properties and potential applications in advanced materials science and organic synthesis.
Chemical Formula and Molecular Weight
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Molecular Formula: CHSSi (without bromine substituents)
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Molecular Weight: Approximately 360 g/mol (without bromine substituents)
The compound's structure is characterized by a tricyclic arrangement with silicon at the center, surrounded by sulfur and carbon atoms. The hexyl groups attached to the silicon atom provide hydrophobic properties, which can influence its solubility and interactions in various solvents.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes. These reactions require careful control of conditions such as temperature, pressure, and the use of specific catalysts like palladium or nickel complexes to facilitate the formation of carbon-silicon bonds. Solvents such as dimethyl sulfoxide or tetrahydrofuran are commonly used to dissolve reactants and facilitate reactions.
Types of Chemical Reactions
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Oxidation Reactions: Common reagents include hydrogen peroxide or peracids.
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Reduction Reactions: Typically employ lithium aluminum hydride or sodium borohydride as reducing agents.
Applications
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Advanced Materials Science: The unique structure of this compound makes it suitable for applications in materials science, particularly in the development of novel materials with specific optical or electrical properties.
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Organic Synthesis: It serves as a building block for more complex molecules due to its reactive sites.
4,10-Dibromo Derivative
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Molecular Formula: CHBrSSi
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Molecular Weight: Approximately 520.5 g/mol
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This derivative includes bromine substituents at positions 4 and 10, which can further modify its reactivity and applications.
10-Bromo-4-Carbaldehyde Derivative
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Molecular Formula: CHBrOSSi
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Molecular Weight: Approximately 469.6 g/mol
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This derivative features a bromine substituent at position 10 and a carbaldehyde group at position 4, offering additional functionalization possibilities.
Research Findings and Data
| Compound | Molecular Formula | Molecular Weight (g/mol) | Applications |
|---|---|---|---|
| Base Compound | CHSSi | Approximately 360 | Materials Science, Organic Synthesis |
| 4,10-Dibromo Derivative | CHBrSSi | Approximately 520.5 | Advanced Materials, Organic Synthesis |
| 10-Bromo-4-Carbaldehyde Derivative | CHBrOSSi | Approximately 469.6 | Organic Synthesis, Functional Materials |
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